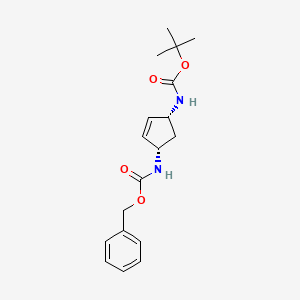
1-Cyclohexyl-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea is a synthetic organic compound that features a cyclohexyl group, a thiophene ring, and a urea moiety
Métodos De Preparación
The synthesis of 1-Cyclohexyl-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Hydroxylation: Introduction of the hydroxyl group at the desired position on the thiophene ring.
Urea formation: The final step involves the reaction of the hydroxylated thiophene derivative with cyclohexyl isocyanate to form the urea linkage.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Análisis De Reacciones Químicas
1-Cyclohexyl-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the thiophene ring.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar compounds to 1-Cyclohexyl-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea include other thiophene derivatives and urea-containing compounds. These compounds may share some chemical properties but differ in their specific biological activities or material properties. For example:
Thiophene derivatives: These compounds often exhibit unique electronic properties and are used in organic electronics.
Urea derivatives: These compounds can have diverse biological activities, including acting as enzyme inhibitors or pharmaceuticals.
Propiedades
IUPAC Name |
1-cyclohexyl-3-(3-hydroxy-3-thiophen-2-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c17-12(13-7-4-10-19-13)8-9-15-14(18)16-11-5-2-1-3-6-11/h4,7,10-12,17H,1-3,5-6,8-9H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVHYICNVPJKPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2963924.png)



![2-(3-methoxyphenyl)-3-[3-(trifluoromethyl)benzoyl]-1,3-thiazolidine](/img/structure/B2963930.png)
![N-(2,3-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2963932.png)
![2-chloro-N-[(4-methoxyphenyl)methyl]-N-[1-(thiophen-2-yl)propan-2-yl]acetamide](/img/structure/B2963935.png)


![1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopropane-1-carboxamide](/img/structure/B2963940.png)

![2-[(3S)-pyrrolidin-3-yloxy]acetic acid hydrochloride](/img/structure/B2963943.png)


